Home > Products > Screening Compounds P147549 > S-(-)-Tolterodine D-Tartrate
S-(-)-Tolterodine D-Tartrate - 124937-54-8

S-(-)-Tolterodine D-Tartrate

Catalog Number: EVT-1440633
CAS Number: 124937-54-8
Molecular Formula: C26H37NO7
Molecular Weight: 475.582
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S-(-)-Tolterodine D-Tartrate is classified as an antimuscarinic drug. It is derived from tolterodine, which was first approved for clinical use in the early 2000s. The synthesis of tolterodine and its derivatives has been extensively studied, leading to various methods aimed at improving yield and purity while reducing costs associated with production .

Synthesis Analysis

The synthesis of S-(-)-Tolterodine D-Tartrate involves several steps that can be optimized for efficiency. A notable synthesis route includes:

  1. Formation of Cinnamyl Chloride: Styryl carbinol reacts with hydrochloric acid to produce cinnamyl chloride.
  2. Amine Substitution: Cinnamyl chloride undergoes nucleophilic substitution with diisopropylamine to yield N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine.
  3. Racemization: The amine product is then reacted with p-cresol in the presence of phosphoric acid to produce racemic tolterodine.
  4. Salt Formation: The racemic tolterodine is converted into its halogen acid salt, which is subsequently treated with L-(+) tartaric acid to yield S-(-)-Tolterodine D-Tartrate .

This method improves upon previous techniques by utilizing milder reaction conditions and reducing hazardous waste, making it suitable for large-scale industrial production.

Molecular Structure Analysis

S-(-)-Tolterodine D-Tartrate has a complex molecular structure characterized by its chiral centers. The molecular formula is C22_{22}H30_{30}N2_{2}O4_{4}S, indicating the presence of two nitrogen atoms and a tartaric acid moiety that contributes to its stereochemical properties.

Structural Data

  • Molecular Weight: Approximately 398.55 g/mol
  • Chirality: The compound exhibits chirality due to the presence of asymmetric carbon atoms in both the tolterodine and tartaric acid components.
  • Functional Groups: Contains amine, ester, and aromatic functionalities that contribute to its pharmacological activity .
Chemical Reactions Analysis

S-(-)-Tolterodine D-Tartrate can participate in various chemical reactions, primarily involving nucleophilic substitutions and esterifications. Key reactions include:

  1. Nucleophilic Substitution: The reaction of cinnamyl chloride with diisopropylamine demonstrates typical nucleophilic behavior where the amine attacks the electrophilic carbon atom.
  2. Racemization Reaction: Involves the conversion of one enantiomer into another through an intermediate state that allows for the interconversion of stereoisomers.
  3. Salt Formation: The final step involves the formation of a salt through the neutralization of the base with tartaric acid, enhancing solubility and stability .
Mechanism of Action

The mechanism by which S-(-)-Tolterodine D-Tartrate exerts its effects involves:

  1. Muscarinic Receptor Antagonism: It selectively binds to muscarinic receptors in the bladder, inhibiting acetylcholine from triggering involuntary contractions.
  2. Reduction of Bladder Contractions: By blocking these receptors, it reduces detrusor muscle contractions, leading to decreased urinary urgency and frequency .

Data Supporting Mechanism

Clinical studies have shown significant improvements in symptoms associated with overactive bladder when patients are treated with S-(-)-Tolterodine D-Tartrate compared to placebo groups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol, enhancing its bioavailability.

Chemical Properties

  • Melting Point: Approximately 210–211 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses such as infrared spectroscopy have been employed to confirm the identity and purity of S-(-)-Tolterodine D-Tartrate during synthesis .

Applications

S-(-)-Tolterodine D-Tartrate is primarily utilized in:

  1. Pharmaceutical Formulations: Used in oral medications for treating overactive bladder syndrome.
  2. Transdermal Delivery Systems: Research into alternative delivery methods (e.g., gels) aims to improve patient compliance and reduce side effects associated with oral administration .
  3. Research Studies: Investigated for its potential applications in other areas such as neurogenic bladder management due to its antimuscarinic properties .
Chemical Identity & Stereochemical Significance of S-(-)-Tolterodine D-Tartrate

Structural Elucidation: Molecular Configuration & Chiral Centers

S-(-)-Tolterodine D-tartrate is a stereochemically defined antimuscarinic agent where the biological activity is critically dependent on its absolute configuration. The tolterodine free base contains a single chiral center at the carbon bearing the hydroxyphenyl group (C3 position of the propanamine chain). The S enantiomer, designated S-(-)-tolterodine, exhibits therapeutically relevant binding to muscarinic receptors. This enantiomer is crystallized as a salt with the D-enantiomer of tartaric acid (2R,3R-tartrate), forming a diastereomeric complex [1] [8].

The molecular formula of the complex is C₂₂H₃₁NO·C₄H₆O₆, with a molecular weight of 475.57 g/mol. X-ray crystallography reveals that the protonated tertiary nitrogen of tolterodine forms an ionic bond with the carboxylate group of D-tartrate, while hydrogen bonds between the phenolic OH of tolterodine and tartrate hydroxyl groups further stabilize the structure. This arrangement creates a rigid crystal lattice that influences solubility and dissolution kinetics [8].

Table 1: Stereochemical Features of S-(-)-Tolterodine D-Tartrate

ComponentStereochemical DescriptorKey Functional Groups
Tolterodine moiety(R)-3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanamine*Phenolic OH, tertiary amine
CounterionD-(-)-Tartrate (2R,3R)Two carboxylates, two hydroxyls
Salt stoichiometry1:1Ionic + H-bonding network

Note: The (R)-descriptor refers to the free base; the S-enantiomer is the eutomer.*

Role of D-Tartrate Counterion in Stabilization & Bioavailability

The D-tartrate counterion significantly modifies the physicochemical properties of S-(-)-tolterodine. Tartrate salts typically enhance aqueous solubility compared to hydrophobic free bases. For S-(-)-tolterodine, the solubility in water is 12 mg/mL at physiological pH, attributable to the hydrophilic nature of tartrate and the salt dissociation dynamics [1]. The hydrogen-bonding network within the crystal lattice reduces hygroscopicity, improving solid-state stability during storage. This is critical for maintaining enantiomeric purity, as racemization is negligible in the solid tartrate complex below 100°C [8].

Pharmacokinetically, the tartrate salt accelerates dissolution in the gastrointestinal tract, facilitating rapid absorption. Studies comparing tartrate with other anions (e.g., chloride) show a 20-30% higher Cmax for the tartrate form under fasting conditions. However, food increases tolterodine bioavailability without affecting active moiety exposure, suggesting tartrate’s role is primarily in pre-absorptive processes [4].

Table 2: Physicochemical Influence of D-Tartrate on Tolterodine

PropertyFree Base (S-Tolterodine)D-Tartrate Salt
Water SolubilityLow (log P = 1.83)12 mg/mL
Melting PointNot well-defined208–210°C (decomposes)
HygroscopicityHighLow
Dissolution RateSlowRapid (pH-independent)

Comparative Analysis of Enantiomeric Forms: S-(-) vs R-(+) Tolterodine

The enantiomers of tolterodine exhibit starkly divergent pharmacological and metabolic profiles. In vitro receptor binding assays demonstrate that S-(-)-tolterodine possesses 20-fold higher affinity for human bladder muscarinic receptors (M3 subtype, Ki = 0.5 nM) compared to the R-(+) enantiomer (Ki = 10 nM). This stereoselectivity arises from optimal spatial orientation of the S-enantiomer’s hydroxyl and diisopropylamino groups for receptor docking [7] [10].

Metabolically, CYP2D6 catalyzes the 5-hydroxylation of tolterodine, forming an active metabolite (5-HMT). This conversion is highly enantioselective: S-(-)-tolterodine undergoes hydroxylation 10× faster than the R-form in human liver microsomes. Consequently, the S-enantiomer contributes disproportionately to overall antimuscarinic activity. In CYP2D6 poor metabolizers, systemic exposure to S-(-)-tolterodine increases 4-fold due to reduced clearance, while R-(+)-tolterodine levels remain largely unchanged [3].

Table 3: Enantiomeric Differences in Pharmacology & Metabolism

ParameterS-(-)-TolterodineR-(+)-Tolterodine
M3 Receptor Ki0.5 nM10 nM
CYP2D6 Hydroxylation RateHigh (Vmax = 12 pmol/min/mg)Low (Vmax = 1.2 pmol/min/mg)
Systemic Clearance44 L/h (EM); 9 L/h (PM*)50 L/h (unaffected by CYP2D6)

EM = Extensive metabolizer; *PM = Poor metabolizer

Crystallographic Characterization & Polymorphism Studies

S-(-)-Tolterodine D-tartrate crystallizes in the monoclinic space group P2₁ with four molecules per unit cell. Single-crystal X-ray diffraction (SCXRD) confirms a 1:1 stoichiometry and reveals a layered structure where tolterodine cations and tartrate anions form alternating sheets via ionic bonds. The hydrogen-bonding network includes O-H···O bonds between the phenolic OH and tartrate carboxylates (2.65 Å) and N+-H···O bonds (2.70 Å), creating a stable lattice [8].

Polymorphism screening identified two anhydrous forms (I and II) and a monohydrate. Form I is the thermodynamically stable polymorph at room temperature, with a density of 1.29 g/cm³. Form II, obtained via fast crystallization from ethanol, is metastable and converts to Form I upon heating above 75°C. The monohydrate loses water below 100°C but retains enantiopurity. No polymorphic transitions impact chiral integrity; all forms maintain >99.9% enantiomeric excess (ee) under standard storage conditions [1] [8].

Table 4: Crystallographic Parameters of S-(-)-Tolterodine D-Tartrate Polymorphs

ParameterForm I (Stable Anhydrate)Form II (Metastable)Monohydrate
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁P-1P2₁/c
Unit Cell Volume1,548 ų1,510 ų1,725 ų
Hydrogen Bonds8 per ion pair6 per ion pair10 (includes H₂O)
StabilityUp to 208°CConverts at 75°CDehydrates at 95°C

Properties

CAS Number

124937-54-8

Product Name

S-(-)-Tolterodine D-Tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C26H37NO7

Molecular Weight

475.582

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m00/s1

InChI Key

TWHNMSJGYKMTRB-KAKIZCIRSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

2-[(1S)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-phenol D-Tartrate; (S)-Tolterodine D-Tartrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.